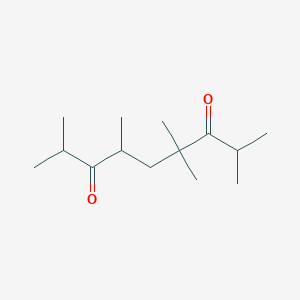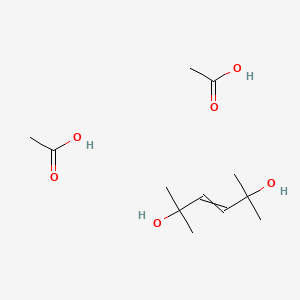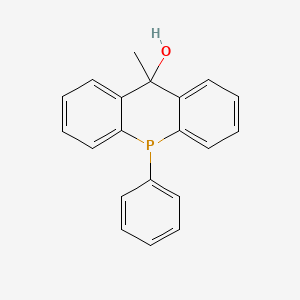
10-Methyl-5-phenyl-5,10-dihydroacridophosphin-10-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-Methyl-5-phenyl-5,10-dihydroacridophosphin-10-ol is an organophosphorus compound with a unique structure that combines features of both acridine and phosphine oxide
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methyl-5-phenyl-5,10-dihydroacridophosphin-10-ol typically involves the reaction of acridine derivatives with phosphorus reagents. One common method involves the reaction of 10-methylacridine with phenylphosphine oxide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
10-Methyl-5-phenyl-5,10-dihydroacridophosphin-10-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxide back to the phosphine.
Substitution: Electrophilic aromatic substitution reactions can occur on the acridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Halogenated or nitrated acridine derivatives.
科学研究应用
10-Methyl-5-phenyl-5,10-dihydroacridophosphin-10-ol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and catalysts.
作用机制
The mechanism of action of 10-Methyl-5-phenyl-5,10-dihydroacridophosphin-10-ol involves its interaction with molecular targets through its phosphine and acridine moieties. The phosphine group can coordinate with metal ions, while the acridine ring can participate in π-π stacking interactions with aromatic systems. These interactions enable the compound to act as a versatile ligand and catalyst in various chemical reactions .
相似化合物的比较
Similar Compounds
10-Methyl-5-phenyl-5,10-dihydroacridine: Lacks the phosphine oxide group, making it less versatile in coordination chemistry.
Phenylphosphine oxide: Does not have the acridine ring, limiting its applications in π-π stacking interactions.
Acridine: Lacks the phosphine group, reducing its ability to coordinate with metal ions.
Uniqueness
10-Methyl-5-phenyl-5,10-dihydroacridophosphin-10-ol is unique due to its combination of acridine and phosphine oxide functionalities. This dual nature allows it to participate in a wide range of chemical reactions and interactions, making it a valuable compound in both research and industrial applications .
属性
CAS 编号 |
65523-17-3 |
|---|---|
分子式 |
C20H17OP |
分子量 |
304.3 g/mol |
IUPAC 名称 |
10-methyl-5-phenylacridophosphin-10-ol |
InChI |
InChI=1S/C20H17OP/c1-20(21)16-11-5-7-13-18(16)22(15-9-3-2-4-10-15)19-14-8-6-12-17(19)20/h2-14,21H,1H3 |
InChI 键 |
IFHDCNLEFPGFJU-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2=CC=CC=C2P(C3=CC=CC=C31)C4=CC=CC=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


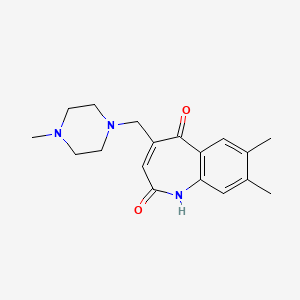


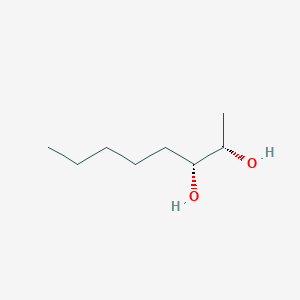
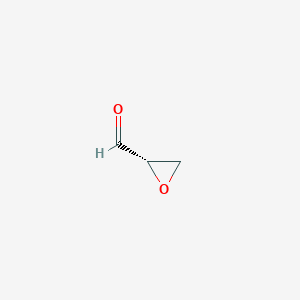

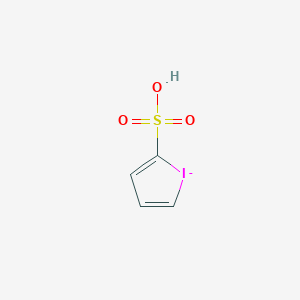
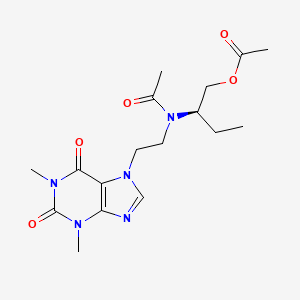

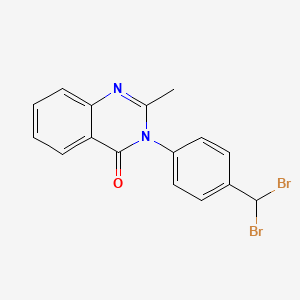
![1,2,3,4,5-Pentafluoro-6-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14480053.png)
